2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, fluoro, and oxopyrrolidinyl groups attached to a benzamide core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The synthesis begins with the preparation of the pyrrolidinone ring by reacting 3-fluorophenylacetic acid with an appropriate amine under acidic conditions to form the corresponding amide. This amide is then cyclized to form the pyrrolidinone ring.
Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro substituents on the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Coupling Reaction: The final step involves coupling the pyrrolidinone intermediate with the chlorofluorobenzene derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinone ring and the benzamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyrrolidinone ring.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of related molecules and their interactions with biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: A simpler analog with similar substituents but lacking the pyrrolidinone ring.
3-fluoro-N-(3-fluorophenyl)benzamide: Another analog with similar aromatic substitution patterns.
2-chloro-6-fluoro-N-[(3-fluorophenyl)methyl]benzamide: A structurally related compound with a different substitution pattern on the benzamide core.
Uniqueness
2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2O2/c18-13-5-2-6-14(20)16(13)17(24)21-11-8-15(23)22(9-11)12-4-1-3-10(19)7-12/h1-7,11H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVAKAPBRLLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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